Cytotoxicity Selectivity: Inactive Profile Versus Cytotoxic In-Class Analog 4′-O-Isobutyroylpeguangxienin
In a side-by-side MTS cytotoxicity assay against five human cancer cell lines (HL-60, A-549, SMMC-7721, MCF-7, SW-480), 6-(3-methyl-2-oxobutyroyl)-7-methoxycoumarin (compound 3) was inactive with IC₅₀ values exceeding 40 μM in all lines, whereas the structurally related 4′-O-isobutyroylpeguangxienin (compound 2) exhibited IC₅₀ values of 15.9–23.2 μM [1]. Cisplatin and paclitaxel served as positive controls [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) across five human cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ >40 μM (inactive) in HL-60, A-549, SMMC-7721, MCF-7, SW-480 |
| Comparator Or Baseline | 4′-O-Isobutyroylpeguangxienin (compound 2): IC₅₀ = 15.9–23.2 μM in the same five cell lines |
| Quantified Difference | >2.5-fold selectivity window (lower limit >40 μM vs. 15.9 μM); compound 3 is non-cytotoxic at concentrations where compound 2 is potently active |
| Conditions | MTS assay; RPMI-1640 or DMEM medium + 10% FBS; 48 h incubation; DDP (cisplatin) and paclitaxel as positive controls |
Why This Matters
This quantitative inactivity profile makes compound 3 uniquely suited as a negative control or as a scaffold for applications where cytotoxicity must be absent, whereas compound 2 cannot serve this role.
- [1] Li XM, Jiang XJ, Yang K, Wang LX, Wen SZ, Wang F. Prenylated Coumarins from Heracleum stenopterum, Peucedanum praeruptorum, Clausena lansium, and Murraya paniculata. Nat Prod Bioprospect. 2016;6(5):233-237. doi:10.1007/s13659-016-0107-5 View Source
